molecular formula C7H2F5NO2S B14050228 1,5-Difluoro-2-nitro-4-(trifluoromethylthio)benzene

1,5-Difluoro-2-nitro-4-(trifluoromethylthio)benzene

Cat. No.: B14050228
M. Wt: 259.16 g/mol
InChI Key: KBSCYFSZGZAGML-UHFFFAOYSA-N
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Description

1,5-Difluoro-2-nitro-4-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2F5NO2S. This compound is characterized by the presence of fluorine, nitro, and trifluoromethylthio groups attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 1,3-difluorobenzene to produce 1,5-difluoro-2,4-dinitrobenzene, which is then subjected to nucleophilic aromatic substitution to introduce the trifluoromethylthio group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Difluoro-2-nitro-4-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups such as nitro and trifluoromethylthio makes the compound susceptible to nucleophilic attack.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the trifluoromethylthio group.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic medium.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be employed.

Major Products

    Nucleophilic Aromatic Substitution: Products include substituted benzene derivatives with various nucleophiles.

    Reduction: The major product is the corresponding amino derivative.

    Oxidation: Oxidation can yield sulfoxides or sulfones depending on the reaction conditions.

Scientific Research Applications

1,5-Difluoro-2-nitro-4-(trifluoromethylthio)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds with enhanced metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,5-Difluoro-2-nitro-4-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethylthio group can enhance lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Difluoro-2-nitro-4-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties such as increased lipophilicity and potential for unique biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H2F5NO2S

Molecular Weight

259.16 g/mol

IUPAC Name

1,5-difluoro-2-nitro-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2F5NO2S/c8-3-1-4(9)6(16-7(10,11)12)2-5(3)13(14)15/h1-2H

InChI Key

KBSCYFSZGZAGML-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1SC(F)(F)F)F)F)[N+](=O)[O-]

Origin of Product

United States

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